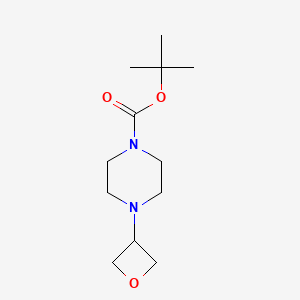

Tert-butyl 4-(oxetan-3-YL)piperazine-1-carboxylate

Overview

Description

Tert-Butyl 4-(oxetan-3-yl)piperazine-1-carboxylate is a chemical compound with a complex molecular structure. It is a derivative of piperazine, containing a tert-butyl group and a carboxylate functional group. The oxetan-3-yl moiety, a type of cyclic ether, is attached to the piperazine ring .

Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C12H22N2O3. It has a molecular weight of 242.31 . The SMILES string representation is CC©©OC(=O)N1CCN(CC1)C2COC2 .Scientific Research Applications

Synthesis and Structural Analysis

Tert-butyl 4-(oxetan-3-yl)piperazine-1-carboxylate and its derivatives have been extensively studied for their synthesis and structural characteristics. For instance, the synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate involved condensation reactions and was characterized using various spectroscopic methods, with its structure confirmed by single-crystal X-ray diffraction data (Sanjeevarayappa et al., 2015). Similarly, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate was prepared using a modified Bruylants approach, signifying its significance in pharmacological applications due to its novel chemistry and the synthetically useful second nitrogen atom on the N-tert-butyl piperazine substructure (Gumireddy et al., 2021).

Chemical Properties and Crystal Structure

Further studies on this chemical family involve understanding their crystal structures and chemical properties. The crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate, for instance, revealed typical bond lengths and angles, highlighting the stability of its piperazine-carboxylate structure (Mamat et al., 2012). Additionally, the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate showed its importance as an intermediate for the synthesis of biologically active benzimidazole compounds, indicating a broad range of potential applications in chemistry and biology (Ya-hu, 2010).

Biological Applications and Activity

Some compounds within this chemical group have also been studied for their biological activities. For instance, certain derivatives have shown anti-malarial activity, with studies focusing on their molecular conformation and the importance of certain functional groups for generating activity (Cunico et al., 2009). Another study on tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate explored its structure and molecular electrostatic potential, providing insights into its stability and molecular conformations, which are crucial for its reactivity and potential biological applications (Yang et al., 2021).

Safety and Hazards

According to the safety data sheet provided by Sigma-Aldrich, Tert-Butyl 4-(oxetan-3-yl)piperazine-1-carboxylate is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . The safety information pictograms indicate danger, and the precautionary statements advise against eating, drinking, or smoking when using this product .

Properties

IUPAC Name |

tert-butyl 4-(oxetan-3-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-6-4-13(5-7-14)10-8-16-9-10/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZORURUBWYXNAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2COC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3S,4R,5R)-2-[[amino-(6-hydroxy-6-methylheptan-2-yl)oxy-oxidophosphaniumyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B566664.png)